Trifluoromethyl isocyanate

Description

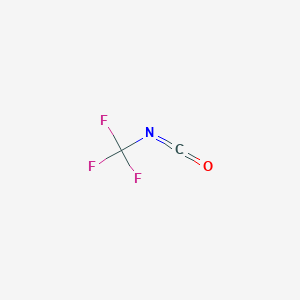

Structure

3D Structure

Properties

CAS No. |

460-49-1 |

|---|---|

Molecular Formula |

C2F3NO |

Molecular Weight |

111.02 g/mol |

IUPAC Name |

trifluoro(isocyanato)methane |

InChI |

InChI=1S/C2F3NO/c3-2(4,5)6-1-7 |

InChI Key |

VYPHMDCIYPHFKS-UHFFFAOYSA-N |

SMILES |

C(=NC(F)(F)F)=O |

Canonical SMILES |

C(=NC(F)(F)F)=O |

Origin of Product |

United States |

Historical Context and Research Evolution

The study of isocyanates dates back to the 19th century, with their initial synthesis credited to Charles Adolphe Wurtz in 1849. crowdchem.net However, the specific investigation into trifluoromethyl isocyanate and its derivatives is a more recent development, driven by the growing appreciation for the utility of fluorinated compounds in various scientific fields. The industrial production of isocyanates is typically achieved through the phosgenation of amines. wikipedia.orgutwente.nl Over the years, research has expanded to include various synthetic methods and a deeper understanding of the reaction mechanisms involving this functional group. rsc.orgutwente.nl

Academic and Industrial Relevance

The academic and industrial relevance of trifluoromethyl isocyanate stems from its role as a valuable building block for creating complex molecules with desirable properties. In medicinal chemistry, the incorporation of the trifluoromethyl group via isocyanate chemistry is a strategy for enhancing the pharmacological profiles of drug candidates. chemimpex.comontosight.ai For instance, trifluoromethyl-containing phenyl isocyanates are important intermediates in the synthesis of pharmaceuticals like sorafenib, a multi-kinase inhibitor used in cancer therapy. google.comchemicalbook.com In materials science, the use of trifluoromethyl isocyanates in polymer synthesis can lead to materials with improved thermal stability and chemical resistance. chemimpex.comontosight.ai The compound and its derivatives are also utilized in the development of agrochemicals, such as pesticides and herbicides. chemimpex.comontosight.ai

Synthetic Pathways and Chemical Properties

The synthesis of trifluoromethylated aryl isocyanates often involves a multi-step process. A common route starts with a substituted trifluoromethyl benzene (B151609) derivative, which undergoes nitration, followed by reduction of the nitro group to an amine. google.com The resulting aniline (B41778) is then reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to yield the final isocyanate product. ontosight.aigoogle.com

The physical and chemical properties of trifluoromethyl isocyanates are influenced by both the trifluoromethyl and isocyanate groups. The presence of the trifluoromethyl group generally increases the boiling point and density compared to non-fluorinated analogues. These compounds are typically liquids at room temperature and are sensitive to moisture, hydrolyzing to form corresponding amines and carbon dioxide. wikipedia.orgchemicalbook.com

Table 1: Physical and Chemical Properties of Selected Trifluoromethyl Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Trifluoromethyl isocyanate | 460-49-1 | C₂F₃NO | 111.02 | - | - |

| 2-(Trifluoromethyl)phenyl isocyanate | 2285-12-3 | C₈H₄F₃NO | 187.12 | - | - |

| 3-(Trifluoromethyl)phenyl isocyanate | 329-01-1 | C₈H₄F₃NO | 187.12 | 54 °C/11 mmHg sigmaaldrich.com | 1.359 sigmaaldrich.com |

| 4-(Trifluoromethyl)phenyl isocyanate | 1548-13-6 | C₈H₄F₃NO | 187.12 | 58-59 °C/10 mmHg chemicalbook.com | 1.31 chemicalbook.com |

| 3,5-Bis(trifluoromethyl)phenyl isocyanate | 16588-74-2 | C₉H₃F₆NO | 255.12 | - | 1.476 chemicalbook.com |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | C₈H₃ClF₃NO | 221.56 | 86-90 °C/14 mmHg believechemical.com | - |

Computational and Theoretical Studies on Trifluoromethyl Isocyanate and Its Reaction Pathways

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic nature of trifluoromethyl isocyanate. These studies employ various theoretical models to approximate solutions to the Schrödinger equation, yielding detailed information about the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules like this compound. DFT calculations are employed to predict various ground-state properties.

For isocyanate derivatives, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netacs.org For instance, in a study on the rotational spectrum of this compound, ab initio calculations were performed to estimate molecular parameters, which were then compared with experimental data. researchgate.net The rotational constants determined from these calculations help in understanding the molecule's shape and mass distribution. researchgate.net

DFT calculations can also provide insights into the electronic effects of the trifluoromethyl group. The strong electron-withdrawing nature of the -CF₃ group significantly influences the electron density distribution across the molecule, which can be quantified through DFT. This effect is crucial in determining the reactivity of the isocyanate functional group.

Table 1: Representative Ground State Properties of this compound from Theoretical Calculations

| Property | Calculated Value | Method/Basis Set | Reference |

| Rotational Constant A | 5675 MHz | Ab initio | researchgate.net |

| Rotational Constant B | 1752.524 MHz | Ab initio | researchgate.net |

| Rotational Constant C | 1746.132 MHz | Ab initio | researchgate.net |

| Barrier to Internal Rotation | 48 cm⁻¹ | Theoretical Model | researchgate.net |

Note: The values presented are based on early theoretical models and ab initio calculations. Modern DFT calculations would provide more refined data.

The conformation of this compound is influenced by the rotation around the C-N single bond. Theoretical studies can predict the most stable conformers and the energy barriers between them. For CF₃NCO, a key conformational feature is the rotation of the trifluoromethyl group. researchgate.net The barrier to this internal rotation was experimentally determined and theoretically calculated to be relatively low at 48 cm⁻¹, indicating facile rotation at room temperature. researchgate.net

In related fluorinated compounds, intramolecular interactions play a significant role in determining conformational preferences. researchgate.netresearchgate.net While not explicitly documented for this compound in the provided search results, analogous systems show that weak hydrogen bonds, such as C-H···O interactions, can consolidate molecular conformations. iucr.org In molecules with suitable geometry, an "anti-hydrogen bond" might occur, where a C-H bond points towards a negatively charged atom like oxygen, but this is a less common interaction. The planarity of the C−N=C=O unit is a key structural feature of isocyanates. wikipedia.org Conformational analysis of similar molecules, like difluorothiophosphoryl isocyanate, has been extensively studied using quantum-chemical calculations, which predict the most stable conformers (e.g., syn or anti orientation of the functional group). researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, orbital interactions, and electronic delocalization within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a "natural Lewis structure". wikipedia.org

For molecules containing strong electron-withdrawing groups like trifluoromethyl, NBO analysis is particularly insightful. It can quantify the delocalization of electron density from donor orbitals (like lone pairs on oxygen or nitrogen) into acceptor orbitals (like the antibonding orbitals of the C-F or C=O bonds). wikipedia.orgwisc.edu These delocalization effects, described as donor-acceptor interactions, stabilize the molecule. researchgate.net

In studies of related compounds, NBO analysis has been used to understand conformational preferences and the electronic properties that govern reactivity. researchgate.netresearchgate.net For this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the π* orbitals of the C=O group and the σ* orbitals of the C-F bonds. This analysis provides a quantitative measure of the electronic influence of the CF₃ group on the isocyanate moiety. The stabilization energies associated with these orbital interactions can be calculated to explain the molecule's structure and reactivity. researchgate.net

Table 2: Typical NBO Analysis Output for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | Value would be calculated |

| LP (O) | σ* (N=C) | Value would be calculated |

| σ (C-F) | σ* (C-N) | Value would be calculated |

This table is illustrative. Specific values for this compound would require dedicated NBO calculations.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.net This partitioning allows for the characterization of chemical bonds and other atomic interactions based on the topological properties of the electron density at specific points, known as critical points. researchgate.net

A bond critical point (BCP) located between two atoms is indicative of a chemical bond. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the bond.

Covalent bonds are typically characterized by high ρ and a negative ∇²ρ, indicating a concentration of electron density.

Ionic bonds or closed-shell interactions (like van der Waals forces or hydrogen bonds) show low ρ and a positive ∇²ρ, indicating depletion of electron density in the internuclear region.

For this compound, AIM analysis would be used to characterize the C-F, C-N, N=C, and C=O bonds. It would precisely describe the degree of covalent and ionic character in each bond, providing a more nuanced picture than simpler electronegativity arguments. This method is particularly useful for analyzing weak intramolecular interactions that might influence the molecule's conformation. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Theoretical chemistry is instrumental in mapping out the complex pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a comprehensive picture of the reaction mechanism can be developed.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. By scanning the PES, chemists can identify the lowest energy pathways for a reaction, analogous to a hiker finding the easiest path over a mountain range. sci-hub.se

For reactions involving this compound, such as cycloadditions or reactions with nucleophiles, computational chemists perform PES scans to elucidate the mechanism. acs.orgacs.org This involves:

Identifying Reactants and Products: The starting and ending points of the reaction are defined.

Locating Transition States (TS): The highest energy point along the lowest energy path, or the "saddle point" on the PES, is located. The structure at this point is the transition state.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is crucial for understanding the reaction kinetics. chemrxiv.org

Identifying Intermediates: Any local minima along the reaction pathway correspond to reaction intermediates.

For example, in the theoretical study of the rearrangement of phenylnitrile oxide to phenyl isocyanate, relaxed internal rotation scans were performed to ensure no stable intermediates were missed, and the reaction pathway was computed at various levels of theory to determine the energy barriers. chemrxiv.org Similarly, the reaction of isocyanates with other molecules can be modeled to predict whether the mechanism is concerted (a single step) or stepwise (involving intermediates). acs.org These computational studies can reveal highly reactive and short-lived intermediates that are difficult to detect experimentally. researchgate.netresearchgate.net

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions through computational methods hinges on the characterization of transition states and the calculation of activation energies, which together define the reaction kinetics. For a molecule like this compound, these calculations can predict its reactivity in various chemical transformations, such as cycloadditions, nucleophilic attacks, or rearrangements.

While specific, in-depth computational studies detailing the transition state geometries and activation energies for reactions of this compound are not extensively available in the public domain, the methodologies for such investigations are well-established. Density Functional Theory (DFT) and ab initio methods are standard approaches. For instance, in studying the reactions of isocyanates, computational chemists typically locate the transition state structure on the potential energy surface. This is a first-order saddle point, which is confirmed by frequency calculations showing a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy is compared to that of the reactants to determine the activation energy (Ea). This value is crucial for understanding the feasibility and rate of a reaction. For example, computational studies on related isocyanates have been used to calculate activation barriers for retro-ene reactions and cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangements. acs.org Such calculations for this compound would be invaluable for predicting its thermal stability and reactivity patterns. For example, DFT calculations have been employed to understand the reaction pathways for the N-carboxamidation of indoles using various isocyanates, where the activation free energy for the reaction is determined to understand the catalytic cycle. rsc.org

Computational Modeling of Catalytic Cycles

This compound can potentially be used as a substrate in various catalytic reactions. Computational modeling is an essential tool for elucidating the mechanisms of such catalytic cycles, providing insights into the role of the catalyst, the nature of intermediates, and the factors controlling selectivity and efficiency.

Detailed computational models of catalytic cycles specifically involving this compound are not widely reported. However, the principles of such modeling can be understood from studies on similar compounds. For instance, DFT has been used to investigate the hydroboration of isocyanates catalyzed by carbodiphosphoranes. chemrxiv.org In such a study, a plausible catalytic cycle is constructed, and the geometry and energy of each intermediate and transition state are calculated. This allows for the identification of the rate-determining step and provides a deeper understanding of how the catalyst facilitates the reaction. chemrxiv.org

In the context of this compound, computational modeling could be applied to:

Investigate its copolymerization with epoxides to form polyurethanes, identifying the transition states for initiation, propagation, and termination steps.

Model its role in organocatalyzed reactions, such as the formation of ureas or carbamates, by calculating the energy profile of the entire catalytic loop. acs.org

Explore its potential in transition-metal-catalyzed cross-coupling reactions, mapping out the oxidative addition, migratory insertion, and reductive elimination steps.

These computational approaches provide a molecule-level understanding that is critical for the rational design of new catalysts and the optimization of reaction conditions for processes involving this compound.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of molecules. For this compound, theoretical calculations can provide valuable information that complements and aids in the analysis of experimental spectra.

Vibrational Frequency Calculations (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. Computational methods, particularly DFT, can accurately calculate these vibrational frequencies.

Optimizing the molecular geometry to find the minimum energy structure.

Calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and normal modes.

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.net The calculated infrared intensities and Raman activities can then be used to generate theoretical spectra that can be compared with experimental data. nih.gov Such a comparison is invaluable for assigning the observed spectral bands to specific molecular vibrations. For related molecules, such as p-toluenesulfonyl isocyanate, DFT calculations have been successfully used to assign the fundamental vibrational modes from experimental FTIR and Raman spectra. nih.govcopernicus.org A similar computational study on this compound would be crucial for a definitive assignment of its vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and coupling constants, which are highly sensitive to the electronic environment of the nuclei.

Specific computational predictions of the ¹³C, ¹⁹F, and ¹⁴N NMR chemical shifts for this compound have not been reported. However, methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are known to provide reliable predictions of NMR parameters. nih.gov The chemical shift of a nucleus in a molecule is calculated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). libretexts.org

For this compound, computational predictions would be particularly useful for:

Assigning the ¹³C and ¹⁹F NMR signals.

Understanding the electronic effects of the trifluoromethyl group on the isocyanate moiety.

Correlating the calculated chemical shifts with the molecular structure and bonding.

While general databases and prediction software exist, a dedicated high-level computational study would provide the most accurate and insightful data for this specific molecule. pitt.edusigmaaldrich.com

Rotational Spectroscopy Parameters and Barrier to Internal Rotation

Rotational spectroscopy provides highly precise information about the geometry and internal dynamics of molecules in the gas phase. The rotational spectrum of this compound has been investigated both experimentally and computationally.

A study utilizing a molecular beam Fourier transform spectrometer measured the rotational spectrum of this compound in the 3-15 GHz region. researchgate.netresearchgate.net The analysis of the spectrum was performed using two theoretical models: a semirigid molecule model with internal rotation of the trifluoromethyl group and a quasi-symmetric-top model. researchgate.net These analyses yielded precise spectroscopic parameters. researchgate.net

Ab initio calculations were also performed to estimate the molecular parameters, which were found to be in good agreement with the experimental data. researchgate.netresearchgate.net A significant finding from these studies is the determination of the barrier to internal rotation of the trifluoromethyl group.

Below is a table summarizing the key computational and experimental rotational parameters for this compound.

| Parameter | Value | Reference |

| Rotational Constant A | 5675 MHz | researchgate.net |

| Rotational Constant B | 1752.524 MHz | researchgate.net |

| Rotational Constant C | 1746.132 MHz | researchgate.net |

| Barrier to Internal Rotation (V₃) | 48 cm⁻¹ | researchgate.net |

These data indicate that this compound is a nearly prolate symmetric rotor. researchgate.net The low barrier to internal rotation for the CF₃ group is a notable feature of its molecular dynamics. researchgate.net

Advanced Analytical Methodologies in Trifluoromethyl Isocyanate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of trifluoromethyl isocyanate, providing detailed insights into its molecular structure, bonding, and dynamics. A variety of spectroscopic methods are utilized, each offering unique information about the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in this compound and analyzing its molecular vibrations.

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing in the region of 2240-2280 cm⁻¹ spectroscopyonline.com. The symmetric stretch of the NCO group is usually weaker and appears at a lower frequency. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, provides complementary information. The symmetric stretching vibration of the NCO group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The C-F stretching and bending modes are also observable. A detailed vibrational analysis, often supported by computational calculations, allows for the assignment of all fundamental vibrational frequencies to specific molecular motions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N=C=O Asymmetric Stretch | 2240 - 2280 | Very Strong | Weak |

| N=C=O Symmetric Stretch | ~1400 - 1450 | Weak | Strong |

| C-F Asymmetric Stretch | ~1200 - 1300 | Strong | Medium |

| C-F Symmetric Stretch | ~1100 - 1150 | Strong | Medium |

| CF₃ Deformation | ~700 - 800 | Medium | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For a volatile compound like this compound, techniques such as electron ionization (EI) are commonly employed.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (111.02 g/mol ) nih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂F₃NO).

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this compound would likely involve the loss of a fluorine atom, the isocyanate group, or the trifluoromethyl radical.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [CF₃NCO]⁺ | 111 | Molecular Ion |

| [CF₂NCO]⁺ | 92 | Loss of a Fluorine atom |

| [CF₃]⁺ | 69 | Loss of the Isocyanate group |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. However, as this compound is a gas at standard temperature and pressure, its direct analysis by single-crystal X-ray diffraction is not feasible.

To obtain solid-state structural information, researchers can form crystalline derivatives or adducts of this compound. For instance, its reaction with suitable nucleophiles can lead to the formation of stable, crystalline products like ureas or carbamates. The X-ray crystal structure of such a derivative would provide definitive information about bond lengths, bond angles, and intermolecular interactions involving the trifluoromethyl and isocyanate-derived moieties. While no crystal structures of simple adducts of this compound are readily available in the searched literature, this remains a viable strategy for detailed structural analysis.

Rotational Spectroscopy for Gas-Phase Molecular Structure and Dynamics

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, is an exceptionally powerful technique for determining the precise geometry of small molecules in the gas phase. This method relies on the absorption of radiation by the molecule as it transitions between quantized rotational energy levels.

For this compound, rotational spectroscopy has been used to determine its molecular structure with high accuracy. These studies have provided precise values for the rotational constants, which are inversely related to the moments of inertia of the molecule. From these constants, bond lengths and angles can be derived.

Research has shown that this compound is a symmetric top molecule. The analysis of its rotational spectrum has yielded the following rotational constants:

Table 4: Rotational Constants for this compound

| Rotational Constant | Value (MHz) |

|---|---|

| A | 5675 |

| B | 1752.524 |

These rotational constants have been used to determine key structural parameters of the molecule in the gas phase.

Chromatographic Analysis in Synthetic Research

Chromatography is an essential tool in synthetic chemistry for the separation, purification, and analysis of reaction mixtures. Given the high volatility of this compound, gas chromatography (GC) is the most suitable chromatographic technique for its analysis.

In a typical GC analysis, a sample containing this compound is injected into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the inside of the column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification.

For quantitative analysis and to enhance selectivity, GC is often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of this compound from other components in a mixture and its subsequent identification and quantification based on its mass spectrum.

For less volatile isocyanates, high-performance liquid chromatography (HPLC) is often used, typically after derivatization to form more stable and easily detectable compounds like ureas or carbamates nih.govrsc.orgsigmaaldrich.com. While less common for a volatile compound like this compound, such derivatization strategies followed by either GC or HPLC analysis can be employed, particularly for trace-level detection in complex matrices.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Urea (B33335) |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanate compounds, including those containing trifluoromethyl groups. researchgate.net Due to the high reactivity of the isocyanate group (-N=C=O), direct analysis is often challenging. Therefore, a common strategy involves chemical derivatization, where the isocyanate is reacted with a reagent to form a stable, UV-absorbing or fluorescent derivative. researchgate.netgoogle.com This approach enhances detection sensitivity and allows for robust chromatographic separation.

The derivatization process typically involves reacting the isocyanate with an amine or an alcohol. For instance, reagents like 1-(2-pyridyl)piperazine (B128488) are used to convert the isocyanate into a stable urea derivative, which can then be readily analyzed. epa.gov The progress of a reaction involving this compound can be monitored by taking aliquots from the reaction mixture at different time intervals, derivatizing them, and analyzing the samples by HPLC. The purity of a sample is determined by comparing the peak area of the main derivative with the areas of any impurity peaks.

The choice of chromatographic conditions is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently employed for the separation of these derivatives. epa.gov A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used to separate the components of the mixture. epa.gov Detection is commonly performed using ultraviolet (UV) detectors, as the formed derivatives often contain chromophores. google.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile / 0.1 M Ammonium Acetate Buffer (pH 6.2) |

| Elution Mode | Gradient |

| Detector | UV or Fluorescence |

| Derivatizing Agent Example | 1-(2-Pyridyl)piperazine |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it suitable for identifying impurities, byproducts, or unreacted starting materials in this compound synthesis. The technique separates compounds based on their boiling points and interactions with the chromatographic column, after which the mass spectrometer fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For direct analysis of isocyanates, the high reactivity can be a challenge. However, GC/MS is highly effective for analyzing stable, volatile derivatives or reaction byproducts. nih.gov For example, in studies of isocyanate reactions, GC/MS can be used to identify and quantify volatile side products, providing insights into reaction mechanisms. An indirect method involves reacting the isocyanate with an excess of a reagent like di-n-butylamine and then using GC to quantify the unreacted amine, which allows for the calculation of the original isocyanate content. nih.gov

In the context of trifluoromethyl-containing compounds, the mass spectrometer is particularly useful. The trifluoromethyl group (CF3) often produces characteristic fragmentation patterns that aid in the identification of the analyte. The high-resolution separation of the gas chromatograph combined with the sensitive and specific detection of the mass spectrometer allows for the analysis of complex mixtures. researchgate.net

| Analyte | Retention Time (min) | Characteristic Mass/Charge (m/z) Ions |

|---|---|---|

| 1,6-Hexamethylene diamine (from 1,6-HDI) | Variable | Target and qualifier ions specific to the diamine |

| 2,4-Toluene diamine (from 2,4-TDI) | Variable | Target and qualifier ions specific to the diamine |

| 4,4'-Methylene diamine (from 4,4'-MDI) | Variable | Target and qualifier ions specific to the diamine |

Note: This table illustrates the principle using common isocyanate metabolites, as direct GC/MS of this compound is less common than its derivatives or related products. researchgate.net

Surface Characterization Techniques for Derived Materials

When this compound is used to modify surfaces or is incorporated into polymers, characterization of the resulting material's surface is crucial. Surface properties govern interactions with the environment, making their analysis critical for material performance.

Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS) for Surface Functional Group Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov While standard XPS can identify the presence of elements like fluorine, carbon, nitrogen, and oxygen on a surface, identifying specific functional groups can be difficult when their characteristic binding energies overlap. osti.gov

Chemical Derivatization XPS (CD-XPS) is an advanced method that overcomes this limitation by selectively "tagging" a specific functional group with a reagent that contains a unique elemental marker. osti.gov This marker is an element not originally present on the surface, often fluorine. osti.gov

In the context of materials derived from isocyanates, CD-XPS can be used to quantify reactive surface groups. For example, if a polymer surface is designed to have primary amine groups, these can be quantified by reacting the surface with a fluorine-containing aldehyde, such as 4-(trifluoromethyl)benzaldehyde (B58038). osti.gov The amount of fluorine detected by XPS is then directly proportional to the number of amine groups on the surface.

This technique is powerful for several reasons:

Specificity: The derivatizing agent reacts selectively with the target functional group.

Quantification: The unique elemental tag allows for accurate quantification of the surface functional groups.

Sensitivity: XPS is highly surface-sensitive, analyzing the top 5-10 nm of a material.

The trifluoromethyl group is an excellent tag for CD-XPS due to the high electronegativity of fluorine, which results in a clear, high-binding-energy signal in the F 1s spectrum, and the presence of three fluorine atoms per tag enhances the signal intensity.

| Step | Description | Example |

|---|---|---|

| 1. Initial Surface | A polymer surface with a specific functional group (e.g., -NH2) that is difficult to quantify directly with XPS. | Polyallylamine surface |

| 2. Derivatization Reaction | The surface is exposed to a vapor-phase or liquid-phase derivatizing agent that selectively reacts with the target functional group. | Reaction with 4-(trifluoromethyl)benzaldehyde vapor. |

| 3. Tagged Surface | The derivatizing agent, containing a unique elemental tag (e.g., Fluorine), is now covalently bonded to the surface functional group. | A trifluoromethylphenyl group is attached to the surface amine. |

| 4. XPS Analysis | The surface is analyzed with XPS. The concentration of the unique elemental tag is measured, which directly correlates to the concentration of the original functional group. | Quantification of the F 1s signal to determine the surface density of -NH2 groups. osti.gov |

Future Research Directions and Unexplored Avenues for Trifluoromethyl Isocyanate

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). A primary future goal is the development of safer, more sustainable, and environmentally benign methods for the production of trifluoromethyl isocyanate. Research is anticipated to focus on phosgene-free routes that offer improved safety profiles, higher atom economy, and reduced hazardous waste.

Key areas for exploration include:

Curtius Rearrangement: The Curtius rearrangement of trifluoroacetyl azide (B81097), derived from trifluoroacetic anhydride (B1165640) and sodium azide, is a well-established phosgene-free method. Future work could focus on optimizing reaction conditions to improve safety and yield, potentially through in-situ generation and consumption of the azide intermediate.

Dehydration of N-Trifluoroacetyl Compounds: Methods avoiding azide intermediates are highly desirable. One such approach involves the dehydration of N-trifluoroacetyl derivatives. For instance, the reaction of trifluoroacetamide (B147638) with oxalyl chloride represents a viable phosgene- and azide-free route. Further research into alternative, milder, and more efficient dehydrating agents could enhance the sustainability of this method.

Oxidative Carbonylation: Exploring the direct oxidative carbonylation of trifluoromethyl-containing nitrogen sources, while challenging, represents a significant long-term goal for a highly atom-economical process.

| Method | Precursors | Key Reagents | Status |

| Curtius Rearrangement | Trifluoroacetic anhydride | Sodium azide | Established, phosgene-free |

| Dehydration | Trifluoroacetamide | Oxalyl chloride | Phosgene- and azide-free |

| Isocyanate Generation | Trifluoroacetyl chloride | Sodium azide | Phosgene-free alternative |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of catalytic methods for both the synthesis and subsequent reactions of this compound is a largely unexplored and highly promising research area. Catalysis can offer pathways to milder reaction conditions, lower energy consumption, and enhanced control over selectivity, which are critical for sustainable chemical manufacturing.

Future research should target:

Catalytic Synthesis: Designing catalysts for the direct synthesis of this compound from readily available precursors would be a significant breakthrough. This could involve catalytic systems for the carbonylation of trifluoroacetamide or the direct conversion of trifluoromethylamines.

Catalytic Transformations: Exploring Lewis acid or transition-metal catalysis to control the reactivity of the isocyanate group could unlock new synthetic possibilities. Catalysts could be employed to promote specific cycloaddition pathways over oligomerization or to direct the regioselectivity of additions to unsymmetrical substrates. The goal would be to achieve high efficiency and selectivity that are unattainable through purely thermal methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms is a critical step towards safer handling and scalable production. Given the reactive and potentially hazardous nature of isocyanates, flow chemistry offers significant advantages by minimizing the volume of reactive intermediates at any given time, enhancing heat and mass transfer, and allowing for precise control over reaction parameters.

Future avenues include:

On-Demand Generation: Developing a robust flow process for the on-demand synthesis of this compound, immediately followed by its consumption in a subsequent reaction stream. This would eliminate the need for isolation and storage of the reactive intermediate.

Automated Library Synthesis: Coupling a flow reactor for this compound generation with automated liquid handling systems would enable the rapid synthesis of libraries of trifluoromethylated ureas, carbamates, and other derivatives for applications in drug discovery and materials science.

Discovery of New Reactivity Modes with Diverse Substrates

While the reactions of this compound with common nucleophiles are known, there is vast potential for discovering novel reactivity modes and expanding the scope of its reaction partners. The strong electron-withdrawing nature of the CF₃ group makes the isocyanate carbon exceptionally electrophilic, suggesting that it could react with a wide range of substrates under appropriate conditions.

Key areas for future investigation are:

Cycloaddition Reactions: Systematic investigation of [2+2], [3+2], and [4+2] cycloaddition reactions with a broader range of unsaturated compounds (alkenes, alkynes, imines, etc.) is warranted. These reactions provide direct routes to complex trifluoromethylated heterocyclic structures. For example, its reaction with iminophosphoranes and phosphonium (B103445) ylides has been shown to produce various heterocyclic and acyclic compounds.

Reactions with Organometallic Reagents: Exploring the controlled reaction of this compound with various organometallic reagents could provide access to novel trifluoroacetylated compounds that are difficult to synthesize via other means.

Insertion Reactions: Investigating novel insertion reactions into single bonds, potentially mediated by catalysts, could lead to the development of entirely new methods for trifluoromethyl-group installation.

| Reaction Type | Substrate Class | Potential Products |

| Cycloaddition | Iminophosphoranes | Trifluoromethylated heterocycles |

| Nucleophilic Addition | Phosphonium ylides | Ketenimines, trifluoroacetyl compounds |

| Dimerization/Trimerization | This compound | Cyclic dimers and trimers |

Advanced Applications as Building Blocks in Complex Molecule Synthesis and Materials Science Research

The unique properties conferred by the trifluoromethyl group make this compound an attractive building block for creating high-value, functional molecules and materials. Future research should focus on strategically employing this reagent to solve current challenges in medicinal chemistry, agrochemistry, and materials science.

Promising applications to be explored include:

Medicinal and Agrochemical Chemistry: The trifluoromethyl group is a crucial pharmacophore. Using this compound as a scaffold will enable the synthesis of novel trifluoromethylated ureas and carbamates as potential enzyme inhibitors, receptor ligands, or new agrochemicals.

Polymer and Materials Science: The high reactivity of the isocyanate group allows for its use in the functionalization of polymers and surfaces. Grafting this compound onto polymer backbones or material surfaces can be used to precisely tailor properties such as hydrophobicity, thermal stability, and biocompatibility.

Synthesis of Complex Heterocycles: As a highly reactive electrophile, this compound is a powerful tool for the synthesis of complex trifluoromethyl-containing heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional organic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trifluoromethyl isocyanate derivatives, and how do reaction conditions influence yield?

- This compound derivatives (e.g., 3-(trifluoromethyl)phenyl isocyanate) are typically synthesized via phosgenation of corresponding anilines or through nucleophilic substitution reactions. For example, cyclopentylcarbamate derivatives can be prepared by reacting 2-(trifluoromethyl)phenol with cyclopentyl isocyanate under anhydrous conditions, achieving yields up to 92% . Reaction temperature (<6°C) and solvent choice (e.g., tetrahydrofuran) are critical to avoid side reactions like hydrolysis .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

- Use a combination of spectroscopic methods:

- NMR : <sup>19</sup>F NMR to confirm trifluoromethyl group presence (δ ~ -60 ppm).

- IR : N=C=O stretching vibrations (~2250 cm⁻¹) indicate isocyanate functionality.

- GC-MS : Purity assessment and fragmentation patterns for structural validation .

Q. What safety protocols are essential when handling trifluoromethyl isocyanates?

- Due to acute toxicity (inhalation, dermal) and flammability, use:

- PPE : Gloves, faceshields, and ABEK respirators.

- Storage : At 2–8°C in airtight containers under inert gas.

- Waste disposal : Neutralize with aqueous ammonia in a fume hood before disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction kinetics in nucleophilic additions?

- The strong electron-withdrawing effect of the -CF₃ group enhances electrophilicity at the isocyanate carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the -CF₃ group can reduce reactivity in bulky substrates. Kinetic studies using <sup>13</sup>C labeling or stopped-flow techniques are recommended to quantify these effects .

Q. What mechanisms explain the stability of trifluoromethyl isocyanates under cryogenic conditions?

- At ultra-low temperatures (e.g., 2.8 K), trifluoromethyl isocyanates exhibit quantum tunneling, where the -CF₃ group bypasses energy barriers to form stable isocyanate isomers. Theoretical calculations (DFT) and cryogenic IR spectroscopy are critical to study this phenomenon .

Q. How can regioselectivity be controlled in the synthesis of poly-substituted trifluoromethylphenyl isocyanates?

- Regioselectivity in electrophilic aromatic substitution (e.g., chlorination) is influenced by directing groups. For example, 4-chloro-3-(trifluoromethyl)phenyl isocyanate synthesis requires precise control of Cl₂ addition to the meta position relative to -CF₃. Computational modeling (e.g., Hammett plots) can predict substituent effects .

Q. What are the contradictions in reported synthetic yields for this compound derivatives, and how can they be resolved?

- Discrepancies in yields (e.g., 90% vs. 70% for carbamate derivatives) often arise from trace moisture or catalyst purity. Replicate experiments under strictly anhydrous conditions, and use high-purity reagents (e.g., >98% isocyanate substrates) to minimize variability .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound Derivatives

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenyl isocyanate | 184.7 | 70–72 (20 Torr) | THF, DCM | |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | N/A | N/A | Chloroform |

Table 2: Optimization of Reaction Conditions for Carbamate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Anhydrous THF | Maximizes reactivity |

| Molar Ratio (Isocyanate:Phenol) | 1.1:1 | Minimizes side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.